An In-depth Technical Guide to N-(4-Pyridinyl)-2-naphthalenesulfonamide (CAS 312915-16-5)
An In-depth Technical Guide to N-(4-Pyridinyl)-2-naphthalenesulfonamide (CAS 312915-16-5)
Introduction
N-(4-Pyridinyl)-2-naphthalenesulfonamide is a distinct chemical entity belonging to the naphthalenesulfonamide class of compounds. The defining features of this molecule are a naphthalene core, a sulfonamide linker, and a pyridinyl moiety. While specific research on CAS 312915-16-5 is not extensively documented in publicly available literature, its structural components suggest a significant potential for biological activity. The naphthalenesulfonamide scaffold is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications, including protein kinase inhibitors and calmodulin antagonists[1]. This guide aims to provide a comprehensive technical overview of N-(4-Pyridinyl)-2-naphthalenesulfonamide, including its deduced physicochemical properties, a plausible synthetic route, and its potential as a subject of interest in drug discovery and development. The insights presented herein are drawn from established principles of medicinal chemistry and extrapolated from studies on structurally analogous compounds.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Based on the chemical structure deduced from its IUPAC name, the key properties of N-(4-Pyridinyl)-2-naphthalenesulfonamide have been calculated and are presented below.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₁₂N₂O₂S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 284.34 g/mol | A critical parameter influencing diffusion, solubility, and bioavailability. This value falls within the range favored for orally available drugs according to Lipinski's Rule of Five. |
| IUPAC Name | N-(pyridin-4-yl)naphthalene-2-sulfonamide | Provides an unambiguous and systematic name for the chemical structure. |
| CAS Number | 312915-16-5 | A unique numerical identifier for this specific chemical substance. |
Note: As direct experimental data for this specific CAS number is limited, these properties are calculated based on its deduced chemical structure.
Chemical Structure
The chemical structure of N-(4-Pyridinyl)-2-naphthalenesulfonamide is foundational to its chemical and biological properties.
Caption: Deduced structure of N-(4-Pyridinyl)-2-naphthalenesulfonamide.
Synthesis and Characterization
While a specific synthetic protocol for N-(4-Pyridinyl)-2-naphthalenesulfonamide has not been published, a standard and reliable method for the synthesis of sulfonamides can be proposed. This involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(4-Pyridinyl)-2-naphthalenesulfonamide.
Experimental Protocol: General Synthesis
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Reaction Setup: To a solution of 4-aminopyridine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents).
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Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-naphthalenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise over 15-30 minutes with continuous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-Pyridinyl)-2-naphthalenesulfonamide.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Mechanisms of Action
The structural motifs within N-(4-Pyridinyl)-2-naphthalenesulfonamide suggest several potential biological activities of interest to drug discovery professionals.
Protein Kinase Inhibition
Naphthalenesulfonamides are a well-known class of protein kinase inhibitors.[1] These compounds often act as competitive inhibitors with respect to ATP, binding to the ATP-binding pocket of the kinase domain.[1] Given this precedent, N-(4-Pyridinyl)-2-naphthalenesulfonamide is a candidate for screening against various protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation.
Modulation of the IL6/JAK2/STAT3 Signaling Pathway
Recent studies have highlighted naphthalene-sulfonamide hybrids as potent inhibitors of the STAT3 signaling pathway.[3][4] The IL6/JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.[3] N-(4-Pyridinyl)-2-naphthalenesulfonamide, by virtue of its core structure, may interfere with the phosphorylation and subsequent activation of STAT3.
Caption: Potential mechanism of action via the JAK/STAT pathway.
Anticancer and Antimicrobial Potential
The naphthalene core is present in numerous compounds with demonstrated anticancer activity, targeting various signaling pathways.[4] Additionally, sulfonamide-containing compounds have a long history as antimicrobial agents. The combination of these two pharmacophores in N-(4-Pyridinyl)-2-naphthalenesulfonamide makes it a candidate for evaluation in both oncology and infectious disease research.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of N-(4-Pyridinyl)-2-naphthalenesulfonamide, a series of in vitro assays can be employed.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
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Assay Principle: This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. A common format is a fluorescence-based assay that detects the amount of ATP consumed during the phosphorylation reaction.
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Materials: Recombinant protein kinase, corresponding substrate peptide, ATP, and a detection reagent kit (e.g., ADP-Glo™).
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Procedure:
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Prepare a serial dilution of N-(4-Pyridinyl)-2-naphthalenesulfonamide in DMSO.
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In a 96- or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
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Initiate the kinase reaction by adding ATP.
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Incubate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
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Stop the reaction and add the detection reagent according to the manufacturer's protocol.
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Measure the luminescence or fluorescence signal, which is inversely proportional to the kinase activity.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
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Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Materials: Human cancer cell line (e.g., MCF-7 breast cancer cells), cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
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Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of N-(4-Pyridinyl)-2-naphthalenesulfonamide (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
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Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Add the solubilizing agent to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Summary and Future Directions
N-(4-Pyridinyl)-2-naphthalenesulfonamide is a molecule with significant, albeit underexplored, potential in the field of drug discovery. Its structural similarity to known bioactive compounds, particularly protein kinase and STAT3 inhibitors, provides a strong rationale for its investigation as a therapeutic agent. The proposed synthetic route is straightforward and should allow for the efficient production of the compound for research purposes.
Future research should focus on the synthesis and purification of N-(4-Pyridinyl)-2-naphthalenesulfonamide, followed by a comprehensive biological evaluation. This should include screening against a panel of protein kinases, assessment of its inhibitory effect on the STAT3 signaling pathway, and evaluation of its cytotoxic and antimicrobial activities. Further structure-activity relationship (SAR) studies, involving modification of the naphthalene and pyridine rings, could lead to the discovery of more potent and selective drug candidates.
References
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Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. PubMed. [Link]
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PubChem. (n.d.). 2-Naphthalenesulfonanilide. Retrieved from [Link]
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Al-Warhi, T., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. [Link]
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MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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RCSB PDB. (2015). 4XMB: Crystal structure of 2,2'-(naphthalene-1,4-diylbis(((4-methoxyphenyl)sulfonyl)azanediyl))diacetamide bound to human Keap1 Kelch domain. [Link]
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Inxight Drugs. (n.d.). 4-Amino-N-(3-methyl-2-pyridinyl)benzenesulfonamide. [Link]
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Arkivoc. (n.d.). The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. [Link]
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BindingDB. (n.d.). BDBM50291565 CHEMBL275222::{[(R)-2-Biphenyl-4-yl-1-(1H-tetrazol-5-yl) ...}. [Link]
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PubMed. (2013). Mechanism of the antiproliferative activity of some naphthalene diimide G-quadruplex ligands. [Link]
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JBINO. (2014). Physicochemical property of drug molecules with respect to drug actions. [Link]
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NextSDS. (n.d.). N-(4-nitrophenyl)naphthalene-2-sulfonamide — Chemical Substance Information. [Link]
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